Methyl 1-(4-aminophenyl)indole-2-carboxylate
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Overview
Description
Methyl 1-(4-aminophenyl)indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure consists of an indole ring substituted with a methyl ester group at the 2-position and a 4-aminophenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-aminophenyl)indole-2-carboxylate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the 1-Position: The 4-aminophenyl group can be introduced through a nucleophilic substitution reaction using an appropriate halogenated precursor.
Esterification at the 2-Position: The carboxylate group can be introduced via esterification using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminophenyl)indole-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
Methyl 1-(4-aminophenyl)indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-(4-aminophenyl)indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Shows antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral activity against Coxsackie B4 virus.
Uniqueness
Methyl 1-(4-aminophenyl)indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole ring with a 4-aminophenyl group and a methyl ester group makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 1-(4-aminophenyl)indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)15-10-11-4-2-3-5-14(11)18(15)13-8-6-12(17)7-9-13/h2-10H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSHJKJCZAQTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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